molecular formula C9H10N4 B088474 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 59301-23-4

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No. B088474
CAS RN: 59301-23-4
M. Wt: 174.2 g/mol
InChI Key: JTVXXFOZWWQLPB-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, also known as MTA, is a chemical compound that belongs to the class of triazole compounds. It has been widely studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized various derivatives of 1,2,4-triazole, including compounds structurally related to 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine, to evaluate their antimicrobial properties. These compounds have been found to possess good to moderate activities against a range of microorganisms, demonstrating the potential of 1,2,4-triazole derivatives in the development of new antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and reported their antimicrobial activities, indicating the scope of these compounds in combating microbial infections (Bektaş et al., 2007).

Antioxidative Activity

The antioxidative properties of 1,2,4-triazole derivatives have been investigated, revealing that certain compounds exhibit significant antioxidant activity. Tumosienė et al. (2014) synthesized novel S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones and assessed their free radical scavenging activity. One of the compounds showed antioxidant activity considerably higher than that of the control antibiotic, highlighting the potential of these derivatives in oxidative stress-related applications (Tumosienė et al., 2014).

Synthesis Techniques and Chemical Characterization

The synthesis of 1,2,4-triazole derivatives involves various techniques, including multi-component reactions and Schiff base formation, providing insights into the chemical nature and potential applications of these compounds. For instance, Vo (2020) described a metal-free multi-component reaction for synthesizing 1,5-disubstituted 1,2,3-triazoles, showcasing the versatility and adaptability of synthetic methods for triazole derivatives (Vo, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Some triazoles are considered hazardous due to their reactivity and potential for causing skin and eye irritation5.


Future Directions

The future directions in the study of such compounds could involve exploring their potential uses in medicine, agriculture, and other fields. This could involve studying their biological activity, developing new synthesis methods, and investigating their reactivity6.


Please note that this is a general overview and the exact properties and characteristics of “5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine” may vary. For more specific information, further research and experimentation would be needed.


properties

IUPAC Name

5-(2-methylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVXXFOZWWQLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350628
Record name 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine

CAS RN

59301-23-4
Record name 3-(2-Methylphenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59301-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylphenyl)-4H-1,2,4-triazol-3-amine
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